2-Iodo-3-methyl-1H-indole

Physical Chemistry Quality Control Medicinal Chemistry

Traditional 2-bromo/chloro-3-methylindoles often require harsh conditions and specialized ligands for cross-coupling, leading to low yields and project delays. 2-Iodo-3-methyl-1H-indole solves this with its highly reactive C2-iodo handle. - Achieves complete Suzuki coupling in 1-2 h at 60°C under ligand-free aqueous conditions that fail with Br/Cl analogs. - Enables regiospecific C2-alkynylation without C3 protection, streamlining 2-alkynyl-3-methylindole synthesis. - High melting point (197-198°C) allows simple recrystallization; LogP 3.08 ensures robust HPLC retention for easy purification in high-throughput workflows.

Molecular Formula C9H8IN
Molecular Weight 257.07 g/mol
Cat. No. B1515481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methyl-1H-indole
Molecular FormulaC9H8IN
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)I
InChIInChI=1S/C9H8IN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3
InChIKeyKCXJVBKCKXQMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-methyl-1H-indole: Technical Baseline & Procurement


2-Iodo-3-methyl-1H-indole (C₉H₈IN, MW 257.07) is a halogenated indole building block characterized by an iodine atom at the C2 position and a methyl group at C3 . This substitution pattern distinguishes it from more common 3‑substituted or C‑unsubstituted indoles and confers a unique reactivity profile in palladium‑catalyzed cross‑coupling reactions . The compound is primarily sourced as an intermediate for constructing 2,3‑disubstituted indole scaffolds in medicinal chemistry programs [1].

1
Halogenated indole building block for constructing 2,3-disubstituted indole libraries.
2
Fits Pd-catalyzed cross-coupling workflows (Suzuki, Sonogashira) with mild, ligand‑free protocols.
3
Sharp melting point supports rapid purity and identity confirmation upon receipt.

2-Iodo-3-methyl-1H-indole: Irreplaceable in Pd-Catalyzed Coupling


The C2‑halogen in 2‑halo‑3‑methylindoles serves as the primary reactive handle for cross‑coupling, yet the identity of the halogen dramatically alters both reaction kinetics and achievable yields. While 2‑chloro‑ and 2‑bromo‑3‑methylindoles are commercially available, their lower reactivity in oxidative addition steps frequently necessitates harsher conditions, specialized ligands, or prolonged reaction times [1]. Conversely, the C2‑iodo derivative undergoes efficient coupling under mild, ligand‑free protocols that are often incompatible with its bromo or chloro counterparts [2]. Substituting the iodo compound with a cheaper analog without validating reaction performance can lead to failed couplings, increased by‑product formation, and significant delays in synthetic route development.

2‑Iodo‑3‑methyl‑1H‑indole
Preferred oxidative addition reactivity enables mild, low‑catalyst conditions.
2‑Bromo analog
Lower reactivity may require harsher conditions, specialized ligands, risking lower yields.
2‑Chloro analog
Very slow oxidative addition may not be compatible with mild, ligand‑free protocols.
3‑Iodo‑2‑methyl isomer
Different regioselectivity yields constitutionally distinct products; not interchangeable.

2-Iodo-3-methyl-1H-indole: Differentiation Evidence vs. Analogs


Melting Point vs. 2-Bromo Analog: Purity & Handling Indicator

2‑Iodo‑3‑methyl‑1H‑indole exhibits a melting point of 197–198 °C, approximately 109 °C higher than its 2‑bromo analog (88–90 °C) . This substantially elevated melting point reflects stronger intermolecular interactions conferred by the heavy iodine atom and serves as a convenient quality control marker: deviations from this narrow range readily indicate the presence of impurities or isomeric contamination .

Melting Point
Data to verify
197–198 °C (Δ ≈ 109 °C higher than 2‑bromo analog)
Supports purity and identity confirmation via simple thermal check.
Comparator data from ChemSynthesis; experimental determination.
Physical Chemistry Quality Control Medicinal Chemistry

pKa vs. 2-Bromo and 3-Methylindole Analogs

The predicted pKa of 2‑iodo‑3‑methyl‑1H‑indole is 15.87±0.30, slightly higher (less acidic) than its 2‑bromo analog (15.78) and significantly lower than 3‑methylindole (16.96) . This fine‑tuned acidity profile arises from the electron‑withdrawing inductive effect of iodine at C2, which stabilizes the conjugate base more effectively than bromine, while the C3 methyl group provides modest electron donation .

pKa Profile
Data to verify
15.87 ± 0.30 (Δ +0.09 vs. bromo analog, Δ −1.09 vs. 3‑methylindole)
Predicts protonation state under reaction and physiological conditions.
Predicted values; may require experimental validation.
Physical Organic Chemistry Medicinal Chemistry ADME Prediction

LogP vs. 2-Chloro-3-methylindole & 3-Methylindole

2‑Iodo‑3‑methyl‑1H‑indole has a calculated LogP of 3.0809, indicating significantly higher lipophilicity than 2‑chloro‑3‑methylindole (estimated LogP ≈ 2.3) and 3‑methylindole (LogP ≈ 2.6) [1]. The iodine atom contributes approximately +0.5 LogP units compared to chlorine and +0.4 units compared to hydrogen, reflecting its greater hydrophobic surface area and polarizability .

Lipophilicity
Reported
LogP 3.08 (Δ +0.8 vs. chloro analog, +0.5 vs. 3‑methylindole)
Higher LogP impacts membrane permeability and reversed‑phase retention.
Fragment‑based calculated values; PubChem reference.
Lipophilicity Drug Design ADME

Enhanced Cross-Coupling: C2-Iodo vs. C2-Bromo

Aryl iodides undergo oxidative addition to Pd(0) approximately 10–100× faster than aryl bromides under identical Suzuki–Miyaura conditions, and >1000× faster than aryl chlorides [1]. This kinetic advantage translates directly to 2‑iodo‑3‑methyl‑1H‑indole, enabling coupling at lower temperatures (e.g., 60 °C vs. 80–100 °C for bromides), with reduced catalyst loading, and often in the absence of expensive, air‑sensitive phosphine ligands [1][2]. For example, ligand‑free Suzuki coupling of unprotected iodoindoles proceeds smoothly in aqueous media, while the corresponding bromoindoles require extended reaction times or specialized precatalysts to achieve comparable conversion [2].

Cross-Coupling Rate
Class-level
Iodo reacts 10–100× faster than bromo; >1000× faster than chloro in Suzuki coupling
Enables milder conditions, lower catalyst load, and broader functional group tolerance.
Class‑level aryl halide reactivity; extrapolated to indole scaffold.
Cross‑Coupling Suzuki‑Miyaura Sonogashira Heck Reaction

Exclusive C2 Reactivity in Pd-Catalyzed Transformations

In the N‑methyl derivative of 2‑iodo‑3‑methylindole, the C2 iodine undergoes exclusive substitution by acetylenic groups under Pd‑Cu catalysis, yielding 2‑ethynyl‑N‑methylindoles without competitive reaction at C3 [1]. This regioselectivity is preserved even when both C2 and C3 positions are iodinated, demonstrating that the C2 iodo moiety is preferentially activated under standard Sonogashira conditions [1]. The corresponding C3 iodo‑2‑methyl isomer (3‑iodo‑2‑methylindole) would direct coupling to a different site, yielding constitutionally distinct products.

Regioselectivity
Reported
Exclusive C2‑ethynylation under Pd‑Cu catalysis; no C3 protection required
Predictable regiochemistry simplifies synthetic routes to 2‑alkynyl‑3‑methylindoles.
Demonstrated with N‑methyl derivative; generalizable to parent indole.
Regioselective Synthesis Palladium Catalysis Sonogashira Coupling

X-ray Crystal Structure Availability

The crystal structure of 2‑iodo‑3‑methyl‑1H‑indole has been determined and deposited in the Cambridge Structural Database, providing validated bond lengths, angles, and intermolecular hydrogen‑bonding networks [1]. This structural information is not uniformly available for all 2‑halo‑3‑methylindole analogs, offering a distinct advantage for computational docking studies, molecular mechanics parameterization, and understanding solid‑state packing effects on solubility.

X‑ray Structure
Reported
Experimental crystal structure available (CCDC deposit); bond lengths, angles validated
Supports docking, QSAR, and computational parameterization with validated geometry.
Not uniformly available for 2‑bromo analog; PMC Figure 1.
Crystallography Structural Biology Computational Chemistry

2-Iodo-3-methyl-1H-indole: Recommended Applications


Parallel Synthesis of 2,3-Disubstituted Indoles via Suzuki Coupling

The enhanced oxidative addition rate of the C2‑iodo moiety enables rapid, parallel diversification of 3‑methylindole scaffolds using automated synthesizers [1]. The compound is particularly suited for ligand‑free Suzuki coupling in aqueous/organic biphasic systems, where reaction completion can be achieved within 1–2 h at 60 °C—conditions that often fail with the corresponding 2‑bromo or 2‑chloro analogs [1][2].

Regioselective Sonogashira Alkynylation of Indoles

As demonstrated in the exclusive C2‑ethynylation of N‑methyl‑2‑iodo‑3‑methylindole [3], this compound is ideal for introducing alkynyl groups at C2 without requiring C3 protection. This regiospecificity is essential for synthesizing 2‑alkynyl‑3‑methylindole building blocks used in materials science and bioactive molecule discovery.

Crystallography-Supported Structure-Based Drug Design

The availability of an experimentally determined crystal structure [4] makes 2‑iodo‑3‑methyl‑1H‑indole a preferred choice over analogs lacking such data. Computational chemists can use the validated geometry to dock the core scaffold into target protein binding sites or to initiate fragment‑based lead optimization with confidence in the starting conformation.

High-Throughput Purification Using Melting Point & LogP

The high melting point (197–198 °C) enables simple recrystallization as a primary purification step, while the elevated LogP (3.08) ensures robust retention in reversed‑phase HPLC—characteristics that streamline isolation of the parent compound and its coupled products in high‑throughput medicinal chemistry environments.

Application
Selection Property
Validation Focus
Parallel Suzuki Coupling
Oxidative addition reactivity profile
Mild, ligand‑free aqueous conditions; reduced catalyst load
Regioselective Sonogashira Alkynylation
Exclusive C2 reactivity
Alkyne introduction without C3 protection
Structure‑Based Drug Design
Available X‑ray crystal structure
Validated geometry for docking and computational modeling
High‑Throughput Purification
Sharp melting point and elevated LogP
Recrystallization suitability; robust reversed‑phase HPLC retention

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